1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

描述

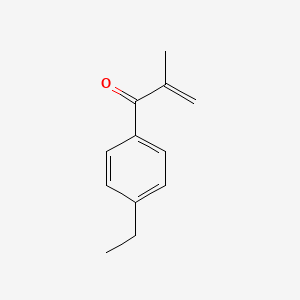

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is an organic compound with the molecular formula C12H14O It is a derivative of acetophenone, characterized by the presence of an ethyl group at the para position of the phenyl ring and a methyl group at the alpha position of the prop-2-en-1-one moiety

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

化学反应分析

Conjugate Addition Reactions

The enone system undergoes 1,4-additions due to conjugation between the carbonyl and alkene groups. Nucleophiles attack the β-carbon after protonation of the α,β-unsaturated system:

Example Reaction with Amines

-

Reagents : Pyrrolidine, acidic conditions (e.g., HCl)

-

Mechanism :

-

Protonation of the β-carbon activates the enone.

-

Nucleophilic attack by pyrrolidine forms a β-amino ketone intermediate.

-

Workup yields the final adduct.

-

-

Product : 3-(Pyrrolidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one.

Key Conditions

-

Temperature: 60–80°C

-

Solvent: Ethanol or THF

-

Yield Optimization: Design of Experiments (DoE) methodologies suggest optimal equivalents of nucleophile (2–10) and reaction time (0.5–3.5 hrs) .

Electrophilic Addition Reactions

The alkene moiety participates in acid-catalyzed hydration and hydrohalogenation :

Acid-Catalyzed Hydration

-

Reagents : H₃O⁺ (aqueous H₂SO₄)

-

Mechanism :

-

Protonation of the alkene forms a carbocation at the β-position.

-

Water attacks the carbocation, yielding a diol after deprotonation.

-

Hydrohalogenation

-

Reagents : HBr (gas or in acetic acid)

-

Product : 1-(4-Ethylphenyl)-2-methyl-3-bromopropan-1-one.

-

Regioselectivity : Follows Markovnikov addition due to carbocation stability .

Ketone Reduction

-

Reagents : NaBH₄ (mild) or LiAlH₄ (vigorous)

-

Product : 1-(4-Ethylphenyl)-2-methylpropan-1-ol.

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting the alkene .

Alkene Hydrogenation

-

Reagents : H₂ (1–3 atm), Pd/C (5–10% w/w)

-

Product : 1-(4-Ethylphenyl)-2-methylpropan-1-one (saturated ketone).

Cycloaddition Reactions

The enone acts as a dienophile in Diels-Alder reactions :

-

Diene : 1,3-Butadiene or substituted analogs.

-

Product : Bicyclic cyclohexene derivative.

Comparative Reactivity with Structural Analogs

| Compound | Substituent Variation | Reactivity Difference |

|---|---|---|

| 1-(4-Methylphenyl)-2-methylprop-2-en-1-one | Methyl instead of ethyl | Faster conjugate addition due to reduced steric hindrance |

| 4-Ethylacetophenone | Lacks α,β-unsaturated system | No 1,4-addition; only ketone reductions occur |

| 1-Phenylpropenone | No para-ethyl group | Lower solubility in nonpolar solvents |

Mechanistic Insights and Optimization

-

Conjugate Addition : Hyperconjugation stabilizes the transition state, favoring 1,4-adducts over 1,2-adducts .

-

DoE Applications : Central composite designs optimize yields by varying temperature (30–70°C), residence time (0.5–3.5 hrs), and reagent equivalents .

Spectroscopic Characterization

科学研究应用

Chemistry

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural properties allow it to participate in several chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Capable of yielding alcohols or alkanes.

- Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution.

Biology

Research indicates that this compound exhibits significant biological activities , particularly:

- Antimicrobial Properties: It has shown effectiveness against various pathogens, with a minimum inhibitory concentration (MIC) of 67.68 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Effects: Studies suggest potential therapeutic applications in managing inflammation.

Medicine

Ongoing research is exploring the compound’s potential as a lead compound for developing new therapeutic agents targeting various diseases. Its mechanism of action may involve:

- Enzyme Inhibition: Targeting key enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD), leading to metabolic disruptions beneficial in certain therapeutic contexts.

Industry

In industrial applications, this compound is used in producing polymers and advanced materials due to its unique structural properties. Its ability to undergo polymerization reactions makes it valuable in material science.

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic versatility of this compound:

-

Antimicrobial Activity Study:

- Researchers demonstrated its efficacy against Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent.

-

Enzyme Inhibition Research:

- Investigations into its role as an HPPD inhibitor revealed insights into metabolic pathways that could be targeted for therapeutic interventions.

-

Polymer Production:

- Industrial applications have been explored where this compound acts as a precursor in synthesizing novel polymeric materials with enhanced properties.

作用机制

The mechanism of action of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

相似化合物的比较

- 4-Ethylacetophenone

- 4-Ethylbenzaldehyde

- 4-Ethylphenol

Comparison: 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is unique due to the presence of both an ethyl group on the phenyl ring and a methyl group on the prop-2-en-1-one moiety. This dual substitution pattern imparts distinct chemical and physical properties to the compound, making it more versatile in various applications compared to its analogs .

生物活性

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, also known as a chalcone derivative, is an organic compound that has garnered attention for its diverse biological activities. Chalcones are characterized by their unique structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 198.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound primarily exhibits its effects through the following mechanisms:

Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it targets 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , disrupting the catabolism of tyrosine and leading to an accumulation of this amino acid in biological systems.

Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. Its effectiveness varies under different conditions, such as irradiation. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 67.68 µg/mL under both irradiated and nonirradiated conditions.

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against various diseases.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The underlying mechanism involves the modulation of cell signaling pathways that regulate cell growth and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antimicrobial Activity

A study compared the antimicrobial efficacy of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) Irradiated | MIC (µg/mL) Non-Irradiated |

|---|---|---|

| Staphylococcus aureus | 67.68 | 67.68 |

| Pseudomonas aeruginosa | 54.71 | 402.90 |

The results indicated that irradiation significantly enhanced the antimicrobial activity against Pseudomonas aeruginosa, highlighting the compound's potential in photodynamic therapy applications.

Study on Anticancer Activity

A recent investigation evaluated the effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

The findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .

属性

IUPAC Name |

1-(4-ethylphenyl)-2-methylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJQQKCHWOSTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616660 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-76-8 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。